4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with a 4-methylphenyl group and a pyridin-2-ylmethyl group attached to it.
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides have been synthesized and studied for their biological and therapeutic value . These compounds often serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
N-(pyridin-2-yl)amides, a similar class of compounds, were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . They were formed via C–C bond cleavage promoted by I2 and TBHP . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been noted for their varied medicinal applications , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant biological and therapeutic value , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the 4-methylphenyl group: This step involves the electrophilic aromatic substitution of the benzenesulfonamide with a 4-methylphenyl halide.
Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the benzenesulfonamide reacts with a pyridin-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Known for its use in metal-organic frameworks and electrocatalysis.
(4-methyl-pyridin-2-yl)-phenyl-methanone: Used in various organic synthesis applications.
Uniqueness
4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-15-5-7-16(8-6-15)17-9-11-19(12-10-17)24(22,23)21-14-18-4-2-3-13-20-18/h2-13,21H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBWHUMKZRTNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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